molecular formula C7H7Br2N3 B6216445 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide CAS No. 2742652-47-5

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide

Cat. No.: B6216445
CAS No.: 2742652-47-5
M. Wt: 293
InChI Key:
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Description

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2N3 and a molecular weight of 293.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide typically involves the bromination of a precursor compound, such as [1,2,4]triazolo[1,5-a]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized products .

Scientific Research Applications

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s triazolo[1,5-a]pyridine core may also interact with specific enzymes or receptors, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromomethyl group.

    7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

    7-(methyl)-[1,2,4]triazolo[1,5-a]pyridine: Similar structure with a methyl group instead of a bromomethyl group.

Uniqueness

The uniqueness of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide lies in its bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2742652-47-5

Molecular Formula

C7H7Br2N3

Molecular Weight

293

Purity

95

Origin of Product

United States

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